molecular formula C17H27ClN4O2 B13487413 Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B13487413
M. Wt: 354.9 g/mol
InChI Key: PMXUEQMTCDVMKX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl group, and a carbamimidamidophenyl group

Properties

Molecular Formula

C17H27ClN4O2

Molecular Weight

354.9 g/mol

IUPAC Name

tert-butyl 4-[4-(diaminomethylideneamino)phenyl]piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H26N4O2.ClH/c1-17(2,3)23-16(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)20-15(18)19;/h4-7,13H,8-11H2,1-3H3,(H4,18,19,20);1H

InChI Key

PMXUEQMTCDVMKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the carbamimidamidophenyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to a wide range of products, depending on the functional groups involved .

Scientific Research Applications

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride include:

Uniqueness

Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for scientific research.

Biological Activity

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the compound's biological activity, including its antiviral properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H24ClN3O2
  • Molecular Weight : 313.82 g/mol
  • CAS Number : 193902-64-6

The structure of this compound includes a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the carbamimidamidophenyl group enhances its potential interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. Research indicates that this class of compounds shows selective inhibition against various viruses, particularly coronaviruses and influenza viruses.

  • Mechanism of Action :
    • The compound has been noted to inhibit the main protease (Mpro_{pro}) of coronaviruses, which is crucial for viral replication. In silico studies suggest that the compound binds to the catalytic site of Mpro_{pro}, although its inhibitory activity is modest .
    • In vitro assays demonstrated that certain analogues exhibited low micromolar activity against influenza A/H1N1 virus, showcasing their potential in antiviral applications .
  • Case Studies :
    • A study evaluated a series of 1,4,4-trisubstituted piperidines, including derivatives of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate. The most potent analogue showed an EC50_{50} value of 7.4 μM against human coronavirus 229E (HCoV-229E), with a cytotoxic concentration (CC50_{50}) of 44 μM, yielding a selectivity index of 6 .

Data Table: Biological Activity Summary

CompoundTarget VirusEC50_{50} (μM)CC50_{50} (μM)Selectivity Index
Compound AHCoV-229E7.4446
Compound BInfluenza ALow μMNot specifiedPoorly selective

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on this compound class indicate that modifications to the piperidine and phenyl groups can significantly affect biological activity. For example, fluorinated analogues have shown enhanced potency against viral targets compared to their non-fluorinated counterparts .

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